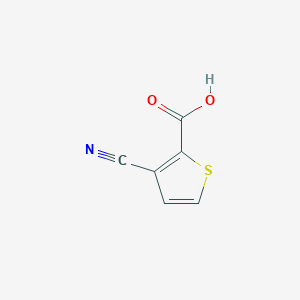

3-cyanothiophene-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKYFPXBUQSQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473985 | |

| Record name | 3-cyanothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58231-00-8 | |

| Record name | 3-cyanothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to the Synthesis of 3-Cyanothiophene-2-Carboxylic Acid

3-Cyanothiophene-2-carboxylic acid is a deceptively simple heterocyclic compound that serves as a highly valuable and versatile building block in the fields of medicinal chemistry and advanced materials science. Its bifunctional nature, featuring both a nucleophilic carboxylic acid and an electrophilic nitrile, arranged on a rigid thiophene core, allows for orthogonal chemical modifications. This makes it a sought-after precursor for the synthesis of complex fused-ring systems, bioactive molecules, and functional organic materials. This guide provides a detailed, mechanistically-driven exploration of a robust and logical pathway for its synthesis, designed for researchers and drug development professionals who require a deep understanding of the underlying chemical principles.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted aromatic ring like 3-cyanothiophene-2-carboxylic acid can be approached from two primary strategic standpoints:

-

Functionalization of a Pre-existing Thiophene Core: This involves starting with a simple thiophene derivative and sequentially adding the required cyano and carboxylic acid groups through electrophilic substitution or metal-catalyzed cross-coupling reactions. While feasible, this approach can suffer from challenges in regioselectivity and may require multiple protection-deprotection steps. For instance, a synthesis starting from 3,4-dibromothiophene has been described, involving a series of halogen-metal exchanges, functionalizations, and finally cyanation to achieve a related structure[1].

-

De Novo Ring Construction (Cyclocondensation): This more convergent strategy involves constructing the thiophene ring from acyclic precursors that already contain, or can be easily converted to, the desired functional groups. This method often provides superior control over the substitution pattern. The pathway detailed in this guide follows this superior strategy, building the thiophene ring first and then executing key functional group interconversions.

This guide will focus on a robust three-stage pathway that leverages a classic ring-forming reaction followed by well-established aromatic functionalization chemistry.

Primary Synthesis Pathway: A Three-Stage Approach

The most logical and well-documented pathway to 3-cyanothiophene-2-carboxylic acid involves the initial construction of a 3-aminothiophene-2-carboxylate scaffold, followed by conversion of the amine to the target nitrile, and concluding with hydrolysis of the ester.

Sources

starting materials for 3-cyanothiophene-2-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 3-Cyanothiophene-2-carboxylic Acid

Introduction

3-Cyanothiophene-2-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring both a nitrile and a carboxylic acid on a thiophene core, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and conducting polymers.[1][2] Thiophene-containing compounds are of particular interest as they often serve as bioisosteres for phenyl groups, enhancing the pharmacological profiles of drug candidates.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the primary synthetic pathways to 3-cyanothiophene-2-carboxylic acid, with a focus on field-proven methodologies, mechanistic rationale, and detailed experimental protocols.

Section 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of 3-cyanothiophene-2-carboxylic acid suggests a primary disconnection strategy centered on the formation of the thiophene ring itself, followed by functional group manipulation. The most robust and convergent approach involves the initial construction of a 2-amino-3-cyanothiophene intermediate. This intermediate is readily accessible via the well-established Gewald multicomponent reaction.[4][5] The subsequent conversion of the 2-amino group to the target 2-carboxylic acid functionality can then be achieved through a sequence of classical organic transformations.

Caption: Workflow for the Gewald 2-aminothiophene synthesis.

The substitution pattern of the final 2-aminothiophene product is determined by the choice of the starting carbonyl compound. [6] | Carbonyl Compound | R4 Substituent | R5 Substituent | | :--- | :--- | :--- | | Acetone | Methyl | Methyl | | Cyclohexanone | \multicolumn{2}{c}{-(CH2)4-} | | Acetophenone | Phenyl | Methyl | | Acetaldehyde | Hydrogen | Methyl |

Note: For the synthesis of the parent, unsubstituted 2-amino-3-cyanothiophene, precursors to glyoxal or other specialized starting materials would be required, which can add complexity. The protocols described are generally applicable to substituted analogs.

This protocol is a general guideline and may require optimization for specific substrates. [6][7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (approx. 2-3 mL per mmol of ketone). Add the base catalyst (e.g., morpholine, 0.2 eq.).

-

Reaction Execution: Stir the reaction mixture and heat to 40-50 °C. The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The 2-aminothiophene product will often precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the desired 2-aminothiophene. [8]

Stage 2: Conversion of 2-Aminothiophene to 3-Cyanothiophene-2-carboxylic Acid

This stage involves a robust, three-step sequence to convert the amino group into a carboxylic acid.

-

Diazotization: The primary amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium group is an excellent leaving group (N₂ gas). [9]2. Sandmeyer Halogenation: The diazonium salt is subsequently displaced by a halide using a copper(I) halide catalyst (e.g., CuBr, CuCl). [10][11]This is a radical-nucleophilic aromatic substitution reaction that efficiently installs a halogen at the 2-position, yielding a 2-halo-3-cyanothiophene intermediate. [10]3. Carboxylation: The 2-halo-3-cyanothiophene is converted into an organometallic reagent (either a Grignard reagent with magnesium or an organolithium reagent with an alkyllithium base). This highly nucleophilic intermediate is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile. An acidic workup protonates the resulting carboxylate salt to yield the final 3-cyanothiophene-2-carboxylic acid. [12]

Caption: Workflow for converting the 2-amino group to a carboxylic acid.

This protocol describes the conversion of a generic 2-amino-3-cyanothiophene to the target acid.

-

Diazotization and Sandmeyer Reaction:

-

Suspend the 2-amino-3-cyanothiophene (1.0 eq.) in an aqueous solution of HBr (48%, ~4-5 eq.) and cool to 0 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in HBr and cool to 0 °C.

-

Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product (2-bromo-3-cyanothiophene) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

-

-

Carboxylation:

-

Dissolve the 2-bromo-3-cyanothiophene (1.0 eq.) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Quench the reaction by pouring the organolithium solution over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature. The solvent can be removed in vacuo.

-

Add water to the residue and acidify to pH 1-2 with concentrated HCl. The carboxylic acid product will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry to yield 3-cyanothiophene-2-carboxylic acid.

-

Section 3: Alternative Synthetic Approaches

While the Gewald-based route is highly versatile, other strategies can be considered, though they often present significant challenges.

-

Direct Cyanation of Thiophene-2-carboxylic Acid: This approach would involve the electrophilic cyanation of a pre-existing thiophene-2-carboxylic acid. [13]However, direct cyanation of aromatic rings is often difficult, requiring harsh or toxic reagents (e.g., transition metal cyanides) and can suffer from poor regioselectivity, especially with the deactivating carboxylic acid group present. [14][15]* Carboxylation of 3-Cyanothiophene: Starting with 3-cyanothiophene, one could attempt to introduce the carboxylic acid at the 2-position. This would typically involve a halogenation at the 2-position followed by the same metallation-carboxylation sequence described above. The challenge lies in the selective synthesis and isolation of the required 3-cyanothiophene starting material. [16]

Section 4: Summary and Recommendations

| Synthetic Pathway | Advantages | Disadvantages | Suitability |

| Gewald-Sandmeyer-Carboxylation | Highly versatile, convergent, uses readily available starting materials, well-documented reactions, good overall yields. | Multi-step process, requires handling of diazonium salts (potentially unstable) and organolithium reagents. | Highly Recommended for both lab-scale synthesis and process development due to its robustness and flexibility. |

| Direct Cyanation Route | Potentially fewer steps. | Poor regioselectivity, harsh reaction conditions, use of toxic cyanide sources. | Not recommended due to significant synthetic challenges and safety concerns. |

| Carboxylation of 3-Cyanothiophene | Logically straightforward. | Synthesis of the 3-cyanothiophene starting material may not be trivial. | Feasible, but generally less efficient and convergent than the Gewald-based approach. |

For researchers and drug development professionals, the Gewald-Sandmeyer-Carboxylation pathway represents the most reliable, versatile, and scalable route for the synthesis of 3-cyanothiophene-2-carboxylic acid and its derivatives. The clear, stepwise nature of the synthesis allows for optimization at each stage and provides access to a wide range of analogs by simply varying the initial carbonyl compound.

References

- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (Source for the original Gewald reaction)

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Sharma, J.; Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(21), 15354–15364. [Link]

-

Sharma, J.; Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Sharma, J.; Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology Digital Commons. [Link]

-

Putrov, O. V., et al. (2014). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2015(1), 1-35. [Link]

-

Beneteau, V., et al. (2019). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. [Link]

-

Sharma, U., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(45), 26067-26095. [Link]

- Zhang, H., et al. (2007). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Chinese Journal of Chemistry, 25(8), 1144-1148. (Source for general importance of thiophenes)

-

Gomtsyan, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. [Link]

-

Galli, C. (2009). The Sandmeyer Reaction. ResearchGate. [Link]

- Google Patents. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al. [Link]

-

Ghaffari, S., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(15), 10584-10611. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

PrepChem.com. Synthesis of thiophene carboxylic acid cyanide. [Link]

- Google Patents.

-

Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

ChemistryViews. (2024). Cyanide-Free Synthesis of Thiocyanates and Cyanamides. [Link]

-

ResearchGate. Synthesis of substituted thiophene-3-carbonitrile. [Link]

- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- Google Patents.

-

ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Weinstock, L. M., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1228-1235. [Link]

-

Al-Mousawi, S. M., et al. (2014). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 19(6), 7243-7256. [Link]

-

ResearchGate. Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. [Link]

-

PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

-

Donoval, M., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 389-421. [Link]

-

Al-Adiwish, W. M., et al. (2013). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1545. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 14. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00487F [pubs.rsc.org]

- 15. chemrevlett.com [chemrevlett.com]

- 16. researchgate.net [researchgate.net]

Core Topic: 3-Cyanothiophene-2-carboxylic Acid - Chemical Properties and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanothiophene-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid thiophene core, substituted with two key reactive functional groups—a nitrile and a carboxylic acid—provides a unique scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, stability profile, reactivity, and handling considerations. The insights provided herein are intended to empower researchers to effectively utilize this compound in drug discovery programs and the development of novel functional materials.

Chemical Identity and Molecular Structure

3-Cyanothiophene-2-carboxylic acid is an organic compound featuring a thiophene ring substituted at the 2- and 3-positions with a carboxylic acid and a cyano group, respectively.

Structural Representation

The structural formula of 3-cyanothiophene-2-carboxylic acid is depicted below. The arrangement of the electron-withdrawing cyano and carboxylic acid groups on the electron-rich thiophene ring dictates its overall chemical behavior.

Caption: Molecular structure of 3-cyanothiophene-2-carboxylic acid.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 58231-00-8 | [1][2] |

| Molecular Formula | C₆H₃NO₂S | [2][3] |

| Molecular Weight | 153.16 g/mol | [2][3] |

| IUPAC Name | 3-cyanothiophene-2-carboxylic acid | [4] |

| Canonical SMILES | C1=CSC(=C1C#N)C(=O)O | [4] |

| InChI | InChI=1S/C6H3NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,(H,8,9) | [5] |

| InChIKey | AHKYFPXBUQSQAK-UHFFFAOYSA-N | [3][4] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3-cyanothiophene-2-carboxylic acid are fundamental to its application in synthesis and formulation.

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | General observation for similar thiophene carboxylic acids. |

| Boiling Point | 367.66 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 176.16 °C (Predicted) | [4] |

| Purity | Typically ≥98% | [3] |

Note: Experimental data for properties like melting point, pKa, and solubility are not consistently reported in readily accessible literature, which is common for specialized reagents. Researchers should perform their own characterization for mission-critical applications.

Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the anisotropic effects of the cyano and carboxyl groups.

-

¹³C NMR: The spectrum will display six distinct signals: four for the thiophene ring carbons (two quaternary, two with attached protons) and one each for the carboxyl and nitrile carbons.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C≡N stretch for the nitrile (around 2230 cm⁻¹), and a strong C=O stretch for the carboxyl group (around 1700 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+• would be observed at m/z 153, consistent with its molecular weight.

Chemical Stability and Handling

Understanding the stability of 3-cyanothiophene-2-carboxylic acid is critical for its storage, handling, and use in reactions.

Stability Profile

-

Thermal Stability: The compound is stable under normal laboratory conditions. However, at elevated temperatures, thermal decomposition can occur, potentially releasing toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.

-

Hydrolytic Stability: The nitrile (cyano) group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can convert it into an amide or a carboxylic acid. A study on related cyano-containing carboxylic acid compounds has shown that self-catalyzed hydrolysis of the nitrile to an amide can occur upon storage, especially in the presence of moisture[6].

-

Photostability: Thiophene derivatives can be sensitive to light. To prevent potential photodegradation, it is advisable to store the compound in amber glass vials or otherwise protected from light[7].

-

Incompatibilities: The compound should be kept away from strong oxidizing agents and strong bases. Strong oxidizers can react with the thiophene ring, while strong bases will deprotonate the carboxylic acid and may promote degradation pathways[8][9].

Safe Handling and Storage

Based on available safety data for structurally related compounds, the following precautions are recommended[8][9]:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Hazard Statements: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation[10][11]. It may also be harmful if swallowed or in contact with skin[12][13].

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[9]. Storing at 2-8°C is recommended for long-term stability[10].

Reactivity and Synthetic Applications

The dual functionality of 3-cyanothiophene-2-carboxylic acid makes it a valuable intermediate for building molecular complexity. Its reactivity is dominated by the interplay between the thiophene ring and its two electron-withdrawing substituents.

Caption: Key reaction pathways for 3-cyanothiophene-2-carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization.

-

Amide Bond Formation: This is one of the most common reactions, crucial for drug development. The carboxylic acid can be coupled with a primary or secondary amine using standard coupling reagents like HATU or EDC to form the corresponding amide. This strategy has been employed in the synthesis of RORγt modulators[14].

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields the corresponding ester.

-

Reduction: Strong reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

Reactions of the Cyano Group

The nitrile group offers further synthetic possibilities.

-

Hydrolysis: As mentioned under stability, the cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid, providing a route to 2,3-thiophenedicarboxylic acid derivatives.

-

Reduction: Catalytic hydrogenation (e.g., H₂ over a metal catalyst) or chemical reduction can convert the nitrile to a primary amine (aminomethyl group).

Reactions of the Thiophene Ring

The thiophene ring is aromatic and can undergo electrophilic substitution. However, both the cyano and carboxylic acid groups are strongly electron-withdrawing and deactivating. Therefore, forcing conditions are typically required for reactions like nitration or halogenation. The directing effects of the substituents would need to be considered for regioselectivity.

Synthesis Overview

The synthesis of substituted thiophenes often relies on ring-forming reactions. The Gewald reaction is a prominent method for preparing 2-aminothiophenes, which can serve as precursors.[15][16][17] A plausible route to 3-cyanothiophene-2-carboxylic acid could involve:

-

Gewald reaction of a suitable ketone with a cyano-activated methylene compound (like ethyl cyanoacetate) and sulfur to form a 2-amino-3-cyanothiophene derivative.

-

Subsequent chemical modification of the 2-amino group, potentially through diazotization followed by substitution, to introduce the carboxylic acid functionality.

Alternatively, functionalization of a pre-formed thiophene ring, such as 3-methylthiophene-2-carboxylic acid, can be achieved through a series of steps including conversion to an amide, dehydration to the nitrile, and other modifications.[18]

Representative Experimental Protocol: Amide Coupling

This protocol illustrates the use of 3-cyanothiophene-2-carboxylic acid in a typical amide bond formation, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-benzyl-3-cyanothiophene-2-carboxamide.

Materials:

-

3-Cyanothiophene-2-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-cyanothiophene-2-carboxylic acid.

-

Dissolve the starting material in anhydrous DMF.

-

Add benzylamine, followed by DIPEA to the solution.

-

In a separate vial, dissolve HATU in a small amount of anhydrous DMF and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-cyanothiophene-2-carboxamide.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared against the expected data for the target molecule.

References

-

3-CYANOTHIOPHENE-2-CARBOXYLIC ACID CAS#: 58231-00-8 • ChemWhat. ([Link])

-

5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | CID 6420583 - PubChem. ([Link])

-

Thiophene-2-carboxylic acid, 3-(4-chlorophenyl)-4-cyano-5-(1-methylpropylthio)-, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. ([Link])

-

SAFETY DATA SHEET - Thermo Fisher Scientific. ([Link])

-

The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. ([Link])

-

Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. ([Link])

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. ([Link])

-

Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group | Request PDF - ResearchGate. ([Link])

-

Synthesis of 3-chlorothiophene-2-carboxylic acid - PrepChem.com. ([Link])

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. ([Link])

-

2-cyanothiophene-3-carboxylic acid (C6H3NO2S) - PubChemLite. ([Link])

-

3-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 701269 - PubChem. ([Link])

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. ([Link])

-

Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - Semantic Scholar. ([Link])

-

Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF - ResearchGate. ([Link])

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-Cyano-thiophene-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - 2-cyanothiophene-3-carboxylic acid (C6H3NO2S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-Chlorthiophen-2-carbonsäure 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 701269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | CID 6420583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyanothiophene-2-carboxylic Acid (CAS 58231-00-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Cyanothiophene-2-carboxylic acid (CAS 58231-00-8), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is structured to deliver not just data, but actionable insights grounded in established scientific principles, empowering researchers to effectively utilize this compound in their discovery and development workflows.

Chemical Identity and Molecular Structure

3-Cyanothiophene-2-carboxylic acid is a bifunctional molecule featuring a thiophene ring substituted with a nitrile and a carboxylic acid group at adjacent positions. This unique arrangement of electron-withdrawing groups on the electron-rich thiophene core imparts distinct reactivity and electronic properties, making it a valuable synthon for the synthesis of a diverse range of complex molecules.

| Identifier | Value | Source |

| CAS Number | 58231-00-8 | , |

| Molecular Formula | C₆H₃NO₂S | , |

| Molecular Weight | 153.16 g/mol | , |

| IUPAC Name | 3-cyanothiophene-2-carboxylic acid | |

| Canonical SMILES | C1=CSC(=C1C#N)C(=O)O | |

| InChI Key | AHKYFPXBUQSQAK-UHFFFAOYSA-N |

digraph "3-Cyanothiophene-2-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; S [label="S"]; C5 [label="C"]; N [label="N"]; C6 [label="C"]; O1 [label="O"]; O2 [label="OH"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="1.8,-1.2!"]; C4 [pos="0.7,-1.8!"]; S [pos="-0.7,-1.2!"]; C5 [pos="2.5,0.9!"]; N [pos="3.4,1.6!"]; C6 [pos="-1.4,0.9!"]; O1 [pos="-1.6,2.1!"]; O2 [pos="-2.5,0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- C1; C2 -- C5; C5 -- N [style=triple]; C1 -- C6; C6 -- O1 [style=double]; C6 -- O2; }

Figure 1: Chemical structure of 3-Cyanothiophene-2-carboxylic acid.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 3-Cyanothiophene-2-carboxylic acid is fundamental for its handling, reaction setup, and purification.

| Property | Value | Source |

| Boiling Point | 367.664 °C at 760 mmHg | |

| Flash Point | 176.157 °C | |

| Purity | Typically ≥96% |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Cyanothiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two sp² carbons of the thiophene ring, the quaternary carbons attached to the cyano and carboxyl groups, the nitrile carbon, and the carbonyl carbon of the carboxylic acid.[1] The carbonyl carbon is expected to resonate in the range of 160-180 ppm.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Cyanothiophene-2-carboxylic acid will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[4][5] A sharp and intense C≡N stretching vibration should appear around 2230-2210 cm⁻¹. The C=O stretch of the carboxylic acid will be observed as a strong band in the region of 1725-1700 cm⁻¹.[4][5]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially the cyano group (-CN).

Reactivity and Chemical Transformations

The reactivity of 3-Cyanothiophene-2-carboxylic acid is dictated by its three key structural components: the thiophene ring, the carboxylic acid, and the nitrile group.

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, although the presence of two electron-withdrawing groups will deactivate the ring towards such reactions. The sulfur atom can also be oxidized under strong oxidizing conditions.

The close proximity of the cyano and carboxylic acid groups can lead to interesting intramolecular reactions, potentially forming fused ring systems upon treatment with appropriate reagents.

Health and Safety Information

While a specific Material Safety Data Sheet (MSDS) for 3-Cyanothiophene-2-carboxylic acid is not widely available, data from structurally related thiophene carboxylic acids suggest that it should be handled with care. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[7][8]

Medicinal Chemistry and Drug Discovery

Thiophene-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][9][10][11] The structural motif of 3-Cyanothiophene-2-carboxylic acid serves as a valuable scaffold for the synthesis of novel therapeutic agents. The carboxylic acid and nitrile groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR). For instance, derivatives of 2-aminothiophene-3-carboxylic acid esters have been investigated as highly selective cytostatic agents.[12]

Figure 2: Synthetic utility and potential applications of 3-Cyanothiophene-2-carboxylic acid.

Materials Science

The thiophene ring is a key component in many organic electronic materials due to its electron-rich nature and ability to facilitate charge transport. The functional groups on 3-Cyanothiophene-2-carboxylic acid allow for its incorporation into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Experimental Protocols

Another general strategy involves the functionalization of a pre-existing thiophene ring. For example, a suitably substituted thiophene could be carboxylated via lithiation followed by quenching with carbon dioxide. The cyano group could be introduced through various methods, such as a Sandmeyer reaction on an amino-substituted precursor.

General Protocol for Carboxylation of a Thiophene Derivative via Lithiation:

-

Dissolution and Cooling: Dissolve the starting brominated thiophene derivative in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (typically 1.1 to 1.5 equivalents) to the cooled solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Carbonation: Bubble dry carbon dioxide gas through the solution for an extended period (e.g., 2-4 hours) or pour the reaction mixture over crushed dry ice.

-

Quenching and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water or a dilute acid (e.g., 1 M HCl). Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Isolation and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion

3-Cyanothiophene-2-carboxylic acid is a valuable and versatile building block for chemical synthesis. Its unique combination of a thiophene core with cyano and carboxylic acid functionalities provides multiple avenues for chemical modification, leading to a wide array of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its known properties and potential applications, offering a solid foundation for researchers to leverage this compound in their scientific endeavors.

References

-

Alfa Chemistry. CAS 58231-00-8 3-Cyanothiophene-2-carboxylic acid. [Link]

- Noto, R., et al. (1988). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, (6), 887-892.

- Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3547-3561.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

- Mohamed, S. G. A., et al. (2023).

- Khan, I., et al. (2019). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. RSC Advances, 9(29), 16466-16477.

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. [Link]

-

Applications of Thiophene Derivatives: Focus on 3-Bromothiophene-2-carboxylic Acid. (2026). APIs Synthesis. [Link]

-

ResearchGate. (1997). Synthesis of the Isomers of (1R)-3-(Phenylthio)tropane-2-carboxylic Acid Methyl Ester. A New Class o.... [Link]

-

Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Sci-Hub. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships / Journal of the Chemical Society, Perkin Transactions 2, 1988 [sci-hub.box]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

theoretical and computational studies of 3-cyanothiophene-2-carboxylic acid

An In-depth Technical Guide to the Theoretical and Computational Investigation of 3-Cyanothiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of 3-cyanothiophene-2-carboxylic acid through the lens of modern theoretical and computational chemistry. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast range of biological activities and unique optoelectronic properties.[1][2] This document synthesizes established computational methodologies to elucidate the structural, vibrational, electronic, and non-linear optical properties of 3-cyanothiophene-2-carboxylic acid. By detailing the causality behind computational choices and validating theoretical data against experimental principles, this guide serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile molecule.

Introduction: The Scientific Significance of 3-Cyanothiophene-2-carboxylic Acid

Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in drug discovery and materials science. Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][2][3][4] Furthermore, the electron-rich nature of the thiophene ring makes it an excellent component in organic electronic materials, particularly for applications requiring non-linear optical (NLO) responses.[5][6][7]

3-Cyanothiophene-2-carboxylic acid is a bifunctional derivative featuring both a cyano (-CN) group and a carboxylic acid (-COOH) group. These electron-withdrawing groups, attached to the electron-donating thiophene ring, create a molecule with a significant intramolecular charge transfer character. This inherent electronic asymmetry makes it a compelling candidate for advanced materials and a valuable intermediate for the synthesis of more complex bioactive molecules.[8]

This guide delves into the core theoretical methods used to predict and understand the behavior of this molecule at an atomic level, providing a framework for its rational design and application in various scientific fields.

Computational Framework: Methodologies and Rationale

The insights presented in this guide are primarily derived from Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9][10][11]

The Choice of DFT Functional and Basis Set

Expert Rationale: The selection of a computational method involves a critical balance between accuracy and computational cost. For molecules of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and validated choice. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. This is coupled with the 6-311++G(d,p) basis set. The '6-311' indicates a flexible triple-split valence basis set, the '++G' adds diffuse functions for both heavy atoms and hydrogens to accurately model lone pairs and anions, and the '(d,p)' adds polarization functions to describe the non-spherical nature of electron density in bonds. This combination has consistently proven to deliver reliable predictions for the geometry, vibrational spectra, and electronic properties of organic molecules.[1]

The Computational Workflow

A systematic computational protocol is essential for generating reliable and reproducible data. The workflow is designed as a self-validating system where the outputs of one stage inform and confirm the next.

Experimental Protocol: Standard Computational Workflow

-

Initial Geometry Input: Construct the 3D structure of 3-cyanothiophene-2-carboxylic acid using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using the selected DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy (most stable) conformation of the molecule.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. A key validation step: the absence of any imaginary frequencies confirms that the structure is a true energy minimum.

-

Spectroscopic Simulation: Generate theoretical FT-IR and FT-Raman spectra from the calculated vibrational frequencies and intensities.

-

Electronic Property Calculation: Compute electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

-

Non-Linear Optical (NLO) Property Calculation: Compute the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to assess the molecule's NLO potential.

Caption: A typical DFT-based computational workflow.

Molecular Geometry and Vibrational Spectroscopy

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms.

Optimized Geometric Parameters

The geometry of 3-cyanothiophene-2-carboxylic acid was optimized to a stable equilibrium. The planarity of the thiophene ring is maintained, with the cyano and carboxylic acid groups lying nearly coplanar to maximize π-conjugation. An intramolecular hydrogen bond is typically observed between the hydroxyl hydrogen of the carboxylic acid and the nitrogen atom of the cyano group, which significantly contributes to the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O(H) | ~1.35 Å | |

| C≡N | ~1.16 Å | |

| S-C(ring) | ~1.73 Å | |

| Bond Angle | O=C-O | ~122° |

| C-C-C≡N | ~178° | |

| Dihedral Angle | O=C-C=C | ~0° |

Note: These are typical values derived from DFT calculations on similar structures.

Vibrational Analysis: A Fingerprint of the Molecule

Vibrational spectroscopy provides a molecular fingerprint that is highly sensitive to structure. Theoretical calculations allow for the precise assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra.[10][12]

Expertise in Practice: The comparison between calculated and experimental spectra is a crucial validation step. A close agreement confirms that the computational model accurately represents the real molecule. Key vibrational modes for 3-cyanothiophene-2-carboxylic acid include:

-

O-H Stretch: A broad band typically around 3000-3300 cm⁻¹, characteristic of the carboxylic acid dimer hydrogen bonding.

-

C=O Stretch: A very strong, sharp peak around 1700-1750 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C-S Stretch: Modes associated with the thiophene ring, typically found in the 600-800 cm⁻¹ region.

Electronic Structure and Reactivity

The arrangement of electrons in molecular orbitals governs the molecule's chemical reactivity and its interaction with light.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[13]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For 3-cyanothiophene-2-carboxylic acid, the HOMO is primarily localized over the electron-rich thiophene ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is typically delocalized over the entire molecule but with significant contributions from the electron-withdrawing cyano and carboxyl groups.

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability.[1][13] A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability.[13] For thiophene derivatives, this gap is crucial for tuning their electronic and optical properties.[14]

Caption: The HOMO-LUMO energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack.[9]

-

Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. For this molecule, these are concentrated around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The most positive potential is located on the acidic hydrogen of the -COOH group.

-

Green Regions (Neutral Potential): Typically found over the carbon backbone of the thiophene ring.

Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, such as those with donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO properties.[5][6] 3-Cyanothiophene-2-carboxylic acid possesses this D-π-A (Donor-π-Acceptor) character, where the thiophene ring acts as the donor and the cyano/carboxyl groups act as acceptors.

The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). Theoretical calculations can predict the magnitude of β. A large β value indicates a strong NLO response, making the material potentially useful for applications like frequency doubling in lasers and optical switching.[14] The calculated high β value for many thiophene derivatives confirms that the thiophene ring is an efficient electron donor for NLO applications.[5]

Table 2: Calculated NLO Properties (Illustrative)

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the molecule's overall polarity. |

| Polarizability | α | The ease with which the electron cloud can be distorted by an electric field. |

| 1st Hyperpolarizability | β | The measure of the second-order NLO response. |

Correlation with Potential Biological Activity

While this guide focuses on theoretical studies, the computational data provides a strong foundation for predicting potential biological applications. Many approved drugs contain a thiophene moiety.[2] Thiophene-2-carboxamide derivatives, structurally related to our target molecule, have demonstrated significant antioxidant and antibacterial activities.[1] Furthermore, derivatives of 2-aminothiophene-3-carboxylic acid have shown promise as selective cytostatic agents against cancer cell lines.[3]

The electronic properties calculated, such as the MEP and HOMO-LUMO energies, can be used as inputs for Quantitative Structure-Activity Relationship (QSAR) studies and for molecular docking simulations to predict how the molecule might bind to a specific protein target, thereby guiding the development of new therapeutic agents.[1]

Conclusion

The theoretical and computational investigation of 3-cyanothiophene-2-carboxylic acid provides profound insights into its fundamental properties. Through the rigorous application of Density Functional Theory, we can reliably predict its stable structure, vibrational signature, electronic behavior, and potential for non-linear optical applications. The synergy between computational modeling and experimental work is paramount; these theoretical predictions serve as a powerful roadmap for experimental chemists and materials scientists, accelerating the discovery and development of novel materials and pharmaceuticals based on this versatile thiophene scaffold.

References

-

Karna, S. P., Zhang, Y., Samoc, M., Prasad, P. N., Reinhardt, B. A., & Dillard, A. G. (n.d.). Nonlinear optical properties of novel thiophene derivatives: Experimental and ab initio time-dependent coupled perturbed Hartree–Fock studies. The Journal of Chemical Physics. [Link]

-

IEEE. (n.d.). Influence of the Acceptor Moiety on Nonlinear Optical Properties of Thiophene Derivatives. IEEE Xplore. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and study of linear and non-linear optical properties of some newly thieno[2,3-b]thiophene analogs. ResearchGate. [Link]

-

Royal Society of Chemistry. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry. [Link]

-

National Institutes of Health. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega. [Link]

-

SpectraBase. (n.d.). Thiophene-2-carboxylic acid, 3-(4-chlorophenyl)-4-cyano-5-(1-methylpropylthio)-, ethyl ester. SpectraBase. [Link]

-

Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. [Link]

-

YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. [Link]

-

Neacsu, A., et al. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

-

Manasagangotri Physics. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]

-

National Institutes of Health. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

-

MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]

-

PubChem. (n.d.). 3-Chlorothiophene-2-carboxylic acid. PubChem. [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]

-

Sciforum. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum. [Link]

-

ResearchGate. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

-

University of California, Santa Barbara. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. chem.ucsb.edu. [Link]

-

MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Influence of the Acceptor Moiety on Nonlinear Optical Properties of Thiophene Derivatives | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. mdpi.com [mdpi.com]

- 14. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

From Coal Tar Impurity to Privileged Scaffold: The Discovery and Historical Synthesis of Thiophene Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a sulfur-containing aromatic heterocycle, has journeyed from an obscure contaminant in coal tar to a cornerstone of modern medicinal chemistry and materials science.[1] Its structural resemblance to benzene, a principle known as bioisosterism, allows it to serve as a versatile surrogate for phenyl rings in bioactive molecules, often enhancing potency and modulating pharmacokinetic properties.[1] Central to the exploitation of this remarkable scaffold are its carboxylic acid derivatives, which serve as pivotal intermediates in the synthesis of a multitude of pharmaceuticals and functional materials.[2][3] This technical guide provides a comprehensive exploration of the discovery of thiophene and the foundational, historical methods developed for the synthesis of its primary carboxylic acid isomers: thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. We will delve into the causality behind key experimental choices, present detailed mechanistic pathways, and provide validated protocols that underscore the ingenuity of early synthetic chemistry.

The Serendipitous Discovery and Rise of Thiophene

This discovery unveiled a new class of heterocyclic compounds. Shortly after its isolation, foundational synthetic methods for the thiophene ring were established, including the Paal-Knorr, Volhard–Erdmann, and Gewald syntheses, which provided access to a variety of substituted thiophenes and set the stage for more complex derivatizations.[4][5][7] The realization that the thiophene ring could mimic a benzene ring in biological systems propelled its adoption in drug discovery, creating a pressing need for reliable methods to introduce functional groups, particularly the carboxylic acid moiety, onto the thiophene core.[6]

Foundational Syntheses of Thiophene-2-Carboxylic Acid

The 2-position of the thiophene ring is the most nucleophilic and thus the most common site for electrophilic substitution and subsequent functionalization. Consequently, the synthesis of thiophene-2-carboxylic acid received significant early attention. Two primary historical routes became the workhorses of synthetic chemists: the oxidation of 2-acetylthiophene and the carbonation of Grignard reagents.

Pathway 1: Oxidation of 2-Acetylthiophene via the Haloform Reaction

One of the most practical and enduring methods for preparing thiophene-2-carboxylic acid involves the oxidation of 2-acetylthiophene.[2][8] The starting material, 2-acetylthiophene, is readily prepared on a large scale via the Friedel-Crafts acylation of thiophene with acetic anhydride or acetyl chloride.[9][10]

Causality and Mechanism: The conversion of the acetyl group to a carboxylic acid is elegantly achieved through the haloform reaction, a classic transformation discovered in the 19th century.[11][12] The reaction proceeds in a basic medium with a halogen, such as sodium hypochlorite (bleach) or sodium hypobromite. The mechanism relies on two key principles: the increased acidity of the α-protons of the methyl ketone and the ability of the resulting trihalomethyl group to act as a leaving group.[13]

-

Enolate Formation and Halogenation: In the presence of a base (e.g., NaOH), the methyl proton of the acetyl group is abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the halogen (e.g., Cl₂) in a series of three successive steps until all three protons are replaced, forming a trichloromethyl ketone intermediate.

-

Nucleophilic Acyl Substitution: The hydroxide ion then attacks the electrophilic carbonyl carbon. This normally would not lead to substitution in a ketone, but the presence of the three electron-withdrawing chlorine atoms stabilizes the resulting ⁻CCl₃ anion, making it a viable leaving group.

-

Proton Transfer: The ⁻CCl₃ anion is a strong base and immediately abstracts the acidic proton from the newly formed carboxylic acid, yielding the carboxylate salt and chloroform (the "haloform"). Acidic workup is required to protonate the carboxylate and furnish the final thiophene-2-carboxylic acid product.

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid from 2-Acetylthiophene [2][10]

-

Preparation of Sodium Hypochlorite Solution: In a flask equipped with mechanical stirring and cooling, a solution of sodium hydroxide (e.g., 40g in 200mL water) is prepared and cooled in an ice bath. Chlorine gas is bubbled through the solution until the required amount is absorbed, maintaining the temperature below 10°C.

-

Oxidation: 2-Acetylthiophene is dissolved in a suitable solvent (e.g., dioxane or directly in the aqueous base). The prepared sodium hypochlorite solution is added dropwise to the stirred solution of 2-acetylthiophene, keeping the reaction temperature controlled (e.g., 20-30°C). The reaction is typically exothermic.

-

Workup: After the addition is complete, the mixture is stirred for a period (e.g., 1-2 hours) to ensure the reaction goes to completion. Any excess hypochlorite is destroyed by adding a reducing agent like sodium bisulfite. The byproduct, chloroform, can be removed by steam distillation or extraction.

-

Isolation: The aqueous solution is cooled in an ice bath and acidified with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. Thiophene-2-carboxylic acid precipitates as a white solid.

-

Purification: The solid is collected by filtration, washed with cold water, and dried. Recrystallization from hot water or an appropriate organic solvent yields the pure product.

Pathway 2: Carbonation of 2-Thienylmagnesium Halide (Grignard Reaction)

The Grignard reaction, developed by Victor Grignard in 1900, provided a powerful tool for C-C bond formation and was quickly adapted for the synthesis of carboxylic acids. This method involves the reaction of an organomagnesium halide with carbon dioxide (in the form of dry ice).[14][15]

Causality and Mechanism: The synthesis begins with the preparation of the Grignard reagent from a 2-halothiophene, typically 2-bromothiophene. The magnesium atom inserts into the carbon-halogen bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. This "umpolung" is the cornerstone of Grignard chemistry. The nucleophilic carbon of the 2-thienylmagnesium bromide then attacks the electrophilic carbon of carbon dioxide.[16] The reaction is followed by an acidic workup to protonate the intermediate carboxylate salt.

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid via Grignard Carbonation [17][18]

-

Apparatus: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.

-

Grignard Formation: Magnesium turnings are placed in a flask with a crystal of iodine (to activate the surface). A solution of 2-bromothiophene in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated (often indicated by bubbling and heat) and maintained at a gentle reflux until all the magnesium has been consumed.

-

Carbonation: The Grignard solution is cooled and added slowly (e.g., via cannula) to a vigorously stirred slurry of crushed dry ice in anhydrous ether. This is a highly exothermic reaction and must be controlled.

-

Workup and Isolation: After the addition is complete, the mixture is allowed to warm to room temperature. Dilute acid (e.g., HCl or H₂SO₄) is added cautiously to quench the reaction and dissolve the magnesium salts.

-

Extraction: The layers are separated, and the aqueous layer is extracted with ether. The combined organic extracts are then extracted with an aqueous base (e.g., NaOH solution) to move the carboxylic acid into the aqueous layer as its salt.

-

Precipitation: The basic aqueous layer is separated, cooled, and acidified with a strong acid, which precipitates the thiophene-2-carboxylic acid. The product is collected by filtration, washed, and dried.

The Synthesis of Thiophene-3-Carboxylic Acid: A Regiochemical Challenge

Synthesizing thiophene-3-carboxylic acid presents a greater challenge due to the inherent reactivity of the thiophene ring.[3] Direct electrophilic attack (like acylation or formylation) overwhelmingly favors the 2-position. Therefore, historical syntheses relied on strategies that either started with a pre-functionalized thiophene at the 3-position or used directed metallation techniques. A common approach mirrors the Grignard methodology, but starts with 3-bromothiophene.

| Method Comparison for Thiophene Carboxylic Acid Synthesis | |||

| Method | Starting Material | Key Reagents | Advantages/Disadvantages |

| Haloform Reaction | 2-Acetylthiophene | NaOH, Cl₂ (or NaOCl) | Adv: Uses cheap reagents, scalable.[10] Disadv: Generates haloform byproducts. |

| Grignard Carbonation | 2- or 3-Halothiophene | Mg, CO₂ (dry ice) | Adv: Versatile, good yields.[17] Disadv: Requires strictly anhydrous conditions. |

| Direct C-H Carboxylation | Thiophene | Transition Metal Catalyst, CO₂ | Adv: Atom economical, avoids pre-functionalization.[19][20] Disadv: Modern method, may require specialized catalysts/conditions. |

The Evolution to Modern Synthesis: Direct C-H Carboxylation

While the historical methods are robust and still used, modern chemistry has pushed towards more efficient and atom-economical processes. The direct carboxylation of a C-H bond on the thiophene ring using carbon dioxide is a significant advancement.[21] These reactions are typically catalyzed by transition metals like palladium or silver, which can activate the C-H bond, allowing for the direct insertion of CO₂ without the need for pre-functionalization with a halogen.[19][20][22][23] This approach represents a greener and more streamlined paradigm in synthetic chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 11. Haloform reaction - Wikipedia [en.wikipedia.org]

- 12. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. quora.com [quora.com]

- 17. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide - ProQuest [proquest.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide - ProQuest [proquest.com]

- 23. researchgate.net [researchgate.net]

Fundamental Reactivity of the Cyanothiophene Scaffold: A Guide for Advanced Synthesis and Application

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The cyanothiophene scaffold represents a class of "privileged" heterocyclic motifs, finding extensive application in medicinal chemistry and materials science.[1] The strategic incorporation of a cyano group—a potent electron-withdrawing moiety—onto the inherently electron-rich thiophene ring fundamentally alters its electronic landscape and, consequently, its chemical reactivity. This guide provides an in-depth analysis of the core reactivity principles governing the cyanothiophene scaffold. We will move beyond simple reaction lists to explore the causal electronic effects that dictate regioselectivity and reaction pathways. Key transformations, including Nucleophilic Aromatic Substitution (SNAr), metal-catalyzed cross-coupling, and electrophilic substitutions, are examined through the lens of mechanistic understanding. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of cyanothiophenes for the rational design and synthesis of novel functional molecules.

The Electronic Architecture of Cyanothiophene

The reactivity of any aromatic system is dictated by the distribution of its π-electron density. While the thiophene ring is intrinsically electron-rich and prone to electrophilic attack, the introduction of a cyano (-CN) group dramatically reshapes this character.[2][3]

The cyano group exerts a powerful electron-withdrawing effect through two primary mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The π-system of the cyano group can accept electron density from the thiophene ring, delocalizing it onto the nitrogen atom. This effect is particularly potent and significantly reduces the ring's electron density.[4]